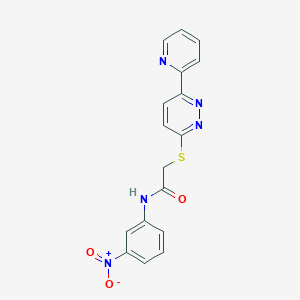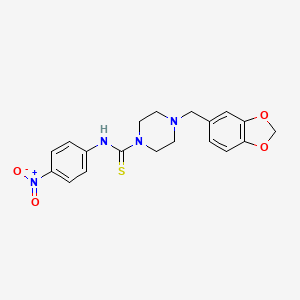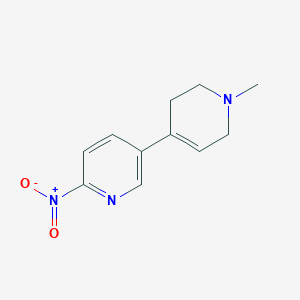![molecular formula C15H18ClN3S B2861194 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 341967-61-1](/img/structure/B2861194.png)
1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Molecular Structure Analysis
Thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Investigating the specific antimicrobial effects of our compound could provide valuable insights for drug development .
Antitumor and Cytotoxic Activity
Thiazoles have also demonstrated antitumor and cytotoxic effects. In one study, a synthesized thiazole derivative exhibited potent cytotoxicity against prostate cancer cells. Further investigations into the mechanism of action and potential clinical applications are warranted .
Anti-Inflammatory and Analgesic Properties
Compound (Figs. 8, 9) derived from the thiazole scaffold showed anti-inflammatory and analgesic activity with a rapid onset of action. Understanding the molecular pathways involved could lead to novel pain management strategies .
Antiretroviral Potential
While not directly studied for this compound, other thiazoles (such as Ritonavir) have antiretroviral properties. Investigating whether our compound exhibits similar effects could be relevant in the context of HIV treatment .
Biocides and Fungicides
Thiazoles serve as parent materials for various chemical compounds, including biocides and fungicides. Exploring the efficacy of our compound in controlling microbial growth could have practical applications in agriculture and healthcare .
Thiamine (Vitamin B1) Analog
Interestingly, the thiazole ring is naturally found in thiamine (Vitamin B1). Thiamine plays a crucial role in energy metabolism and nervous system function. While our compound is not directly related to thiamine, understanding its structural similarities may provide insights into its biological effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, and their resistance to reactivity with electrophiles, may influence their action and stability .
Future Directions
Thiazole derivatives, including “1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine”, continue to be a focus in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for therapeutic use .
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3S/c16-15-17-10-14(20-15)12-19-8-6-18(7-9-19)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTHCWZATUZYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861117.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2861121.png)





![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)

